

Diquat Dibromide Versus Paraquat: A Comparative Toxicity Analysis

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Compound of Interest

Compound Name: Diquat Dibromide

Cat. No.: B7772062

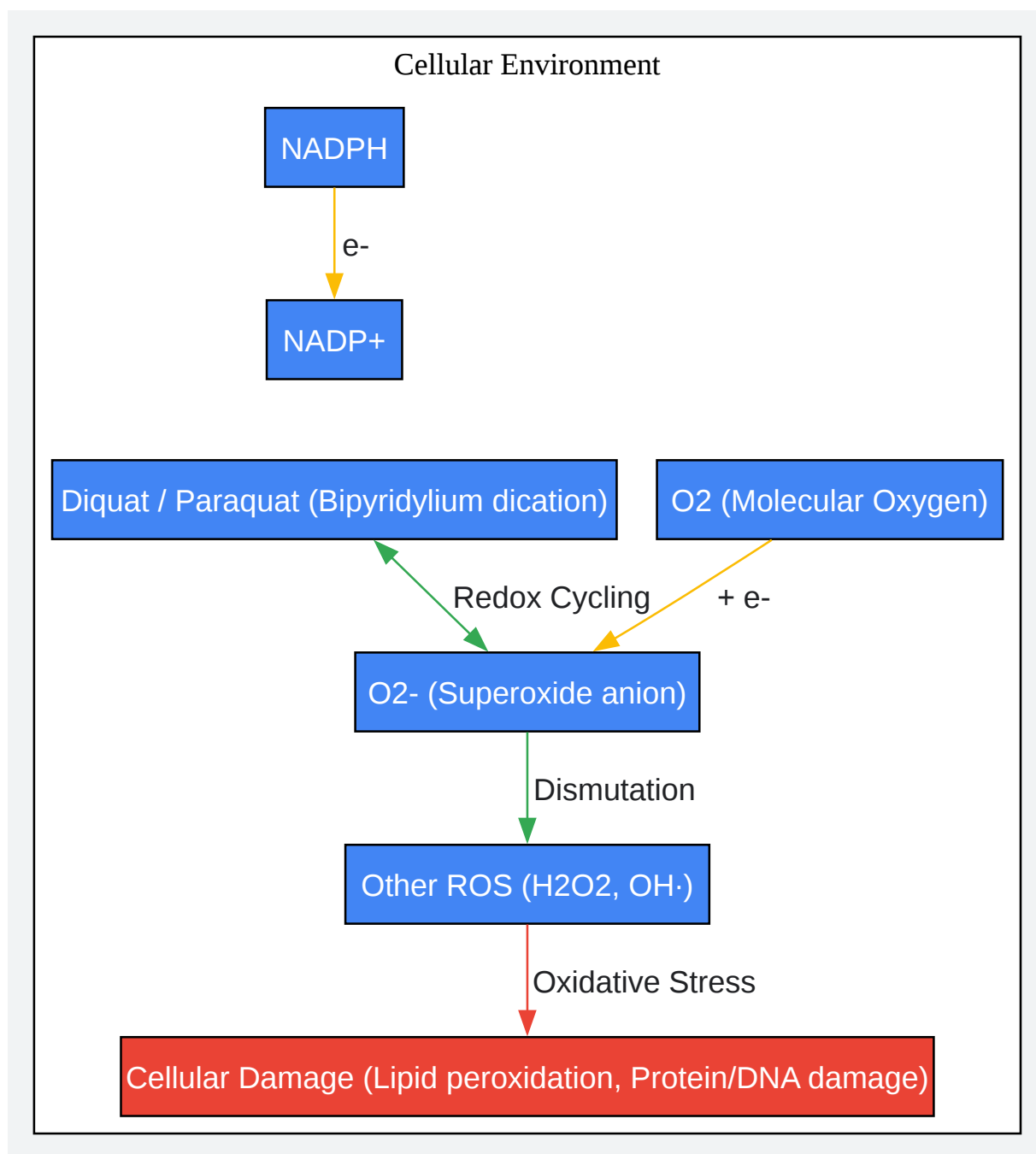
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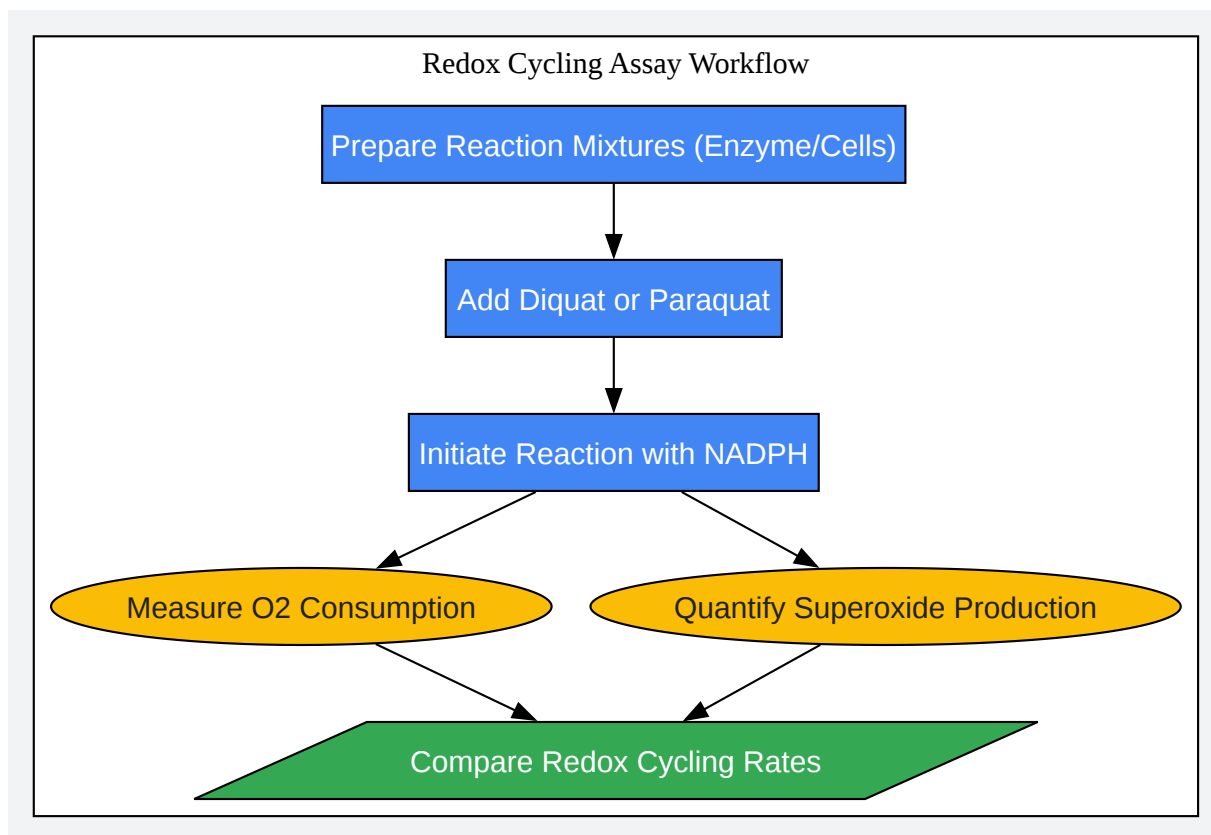
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of two structurally related bipyridyl herbicides.

Diquat dibromide and paraquat dichloride are two widely used, non-selective contact herbicides belonging to the bipyridyl chemical class.[1] While structurally similar, their toxicological profiles exhibit key differences in target organ toxicity, lethal dosage, and clinical manifestations following exposure. This guide provides a detailed comparison of their toxicity, supported by experimental data, to inform research and development in toxicology and drug development.

Mechanism of Toxicity: A Common Pathway of Oxidative Stress

Both diquat and paraquat exert their toxic effects through a mechanism involving the generation of reactive oxygen species (ROS).[2] This process, known as redox cycling, disrupts cellular functions and leads to cell death.[3][4] The core of this mechanism is the reduction of the bipyridylium dication by cellular enzymes, such as NADPH-cytochrome P450 reductase, to form a free radical.[5] This radical then reacts with molecular oxygen to regenerate the dication and produce a superoxide anion. The continuous cycling of this reaction leads to a massive production of superoxide anions and other ROS, such as hydrogen peroxide and hydroxyl radicals. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress, which in turn causes damage to lipids, proteins, and DNA, ultimately resulting in cell death and tissue destruction.





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